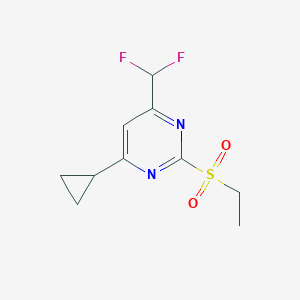
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This pyrimidine derivative is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines that play a crucial role in the development and progression of autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Structure and Function of DNA Photolyase
DNA photolyases are enzymes that repair DNA damage induced by ultraviolet light, specifically targeting cyclobutane pyrimidine dimers. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA to its original state. The structure of these enzymes, their cofactors, and the photorepair mechanism offer insights into potential applications in understanding DNA repair mechanisms and developing therapeutic strategies for UV-induced DNA damage (Sancar, 1994).
COX-2 Inhibition by Pyrimidine Derivatives
Pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds, featuring a unique arrangement of substituents, show promise in the development of anti-inflammatory drugs with improved pharmacokinetic profiles and efficacy in animal models. The research highlights the therapeutic potential of pyrimidine derivatives in treating conditions associated with COX-2 activity (Swarbrick et al., 2009).
Pyrimidine Derivatives in Nonlinear Optical Materials
The structural and electronic properties of pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been analyzed for their potential as third-order nonlinear optical materials. These studies involve detailed spectroscopic analysis, quantum chemical calculations, and assessments of linear and nonlinear optical behavior. Pyrimidine derivatives are considered for applications in optical limiting and optical switching devices, highlighting their importance in the field of materials science (Murthy et al., 2019).
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZVHVGEJOXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
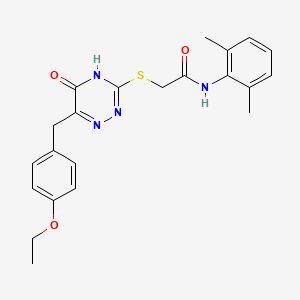
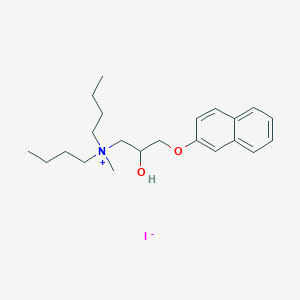
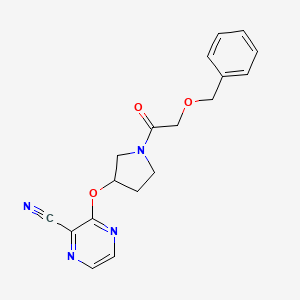
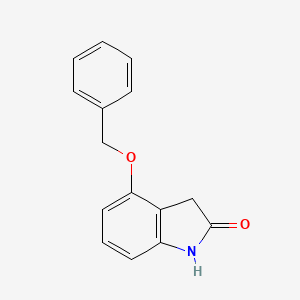
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
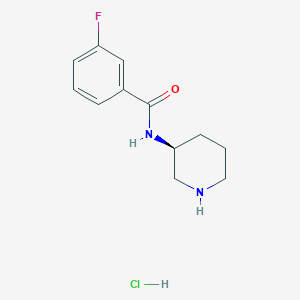
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)
